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5-Bromobenzo[b]thiophene-3-

carbaldehyde

Cat. No.: B109403 Get Quote

A detailed guide to the ¹H and ¹³C NMR spectral properties of 5-Bromobenzo[b]thiophene-3-
carbaldehyde, with a comparison to Benzo[b]thiophene-3-carbaldehyde. This guide provides

researchers, scientists, and drug development professionals with key spectral data and

experimental protocols for the characterization of this important heterocyclic aldehyde.

Herein, we present a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 5-Bromobenzo[b]thiophene-3-carbaldehyde. For comparative purposes,

the NMR data for the parent compound, Benzo[b]thiophene-3-carbaldehyde, is also provided.

This guide is intended to serve as a valuable resource for the structural elucidation and

characterization of these and similar compounds, which are of significant interest in medicinal

chemistry and materials science.

¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS), and the coupling constants (J) are given in Hertz (Hz). The data was acquired in

deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data Comparison
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

5-

Bromobenzo[b]th

iophene-3-

carbaldehyde

-CHO 10.12 s -

H-2 8.43 s -

H-4 8.28 d 1.9

H-7 7.79 d 8.6

H-6 7.55 dd 8.6, 1.9

Benzo[b]thiophe

ne-3-

carbaldehyde

-CHO 10.13 s -

H-2 8.31 s -

H-4 8.68 d 7.7

H-7 7.88 d 7.9

H-5, H-6 7.48 dt 22.8, 7.3

Table 2: ¹³C NMR Data Comparison
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Compound Carbon Chemical Shift (δ, ppm)

5-Bromobenzo[b]thiophene-3-

carbaldehyde
C=O 185.3

C-7a 144.9

C-3a 140.0

C-3 137.9

C-2 135.0

C-6 129.2

C-4 125.7

C-7 124.2

C-5 118.8

Benzo[b]thiophene-3-

carbaldehyde[1]
C=O 185.5

C-7a 143.4

C-3a 140.5

C-3 136.5

C-2 135.2

C-6 126.2

C-5 124.9

C-4 124.9

C-7 122.5

Experimental Protocols
General Procedure for NMR Spectroscopy
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¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were

prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated

chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the

residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) as

an internal standard.[1]

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-10 seconds, adjusted based on the expected relaxation times of

quaternary carbons.

Number of Scans: 1024 to 4096, depending on the sample concentration.

Structure and NMR Assignment Workflow
The following diagram illustrates the molecular structure of 5-Bromobenzo[b]thiophene-3-
carbaldehyde and the general workflow for its NMR analysis.

Caption: Structure of 5-Bromobenzo[b]thiophene-3-carbaldehyde and NMR workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.benchchem.com/product/b109403?utm_src=pdf-body
https://www.benchchem.com/product/b109403?utm_src=pdf-body
https://www.benchchem.com/product/b109403?utm_src=pdf-body
https://www.benchchem.com/product/b109403?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [Comparative NMR Analysis of 5-
Bromobenzo[b]thiophene-3-carbaldehyde and Related Compounds]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b109403#1h-and-13c-nmr-
analysis-of-5-bromobenzo-b-thiophene-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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